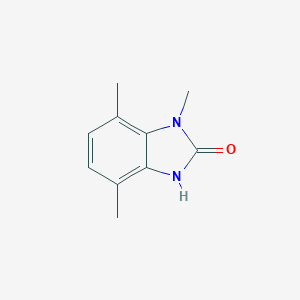

3,4,7-trimethyl-1H-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,7-trimethyl-1H-benzimidazol-2-one, also known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various physiological processes. It is essential for the metabolism of carbohydrates, fats, and proteins, as well as the production of red blood cells. Riboflavin is found in many foods, including dairy products, meat, fish, and green leafy vegetables.

Wissenschaftliche Forschungsanwendungen

3,4,7-trimethyl-1H-benzimidazol-2-one has been extensively studied for its various health benefits. It has been found to play a crucial role in the prevention and treatment of various diseases, including migraine headaches, cataracts, and anemia. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been shown to have antioxidant properties, which help to protect the body against oxidative stress. In addition, 3,4,7-trimethyl-1H-benzimidazol-2-one has been found to be essential for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails.

Wirkmechanismus

3,4,7-trimethyl-1H-benzimidazol-2-one is converted into two coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which play a crucial role in various physiological processes. FMN and FAD act as cofactors for various enzymes involved in the metabolism of carbohydrates, fats, and proteins. They also act as electron carriers in the electron transport chain, which is essential for the production of ATP, the energy currency of the cell.

Biochemische Und Physiologische Effekte

3,4,7-trimethyl-1H-benzimidazol-2-one deficiency can lead to various health problems, including anemia, skin disorders, and vision problems. 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation has been found to improve the symptoms of these conditions. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been found to improve athletic performance by increasing the production of ATP and reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

3,4,7-trimethyl-1H-benzimidazol-2-one is a widely used compound in biochemical and physiological research. It is readily available and has a low toxicity profile, making it safe for use in lab experiments. However, 3,4,7-trimethyl-1H-benzimidazol-2-one has limitations in terms of stability and solubility, which can affect its use in certain experiments.

Zukünftige Richtungen

3,4,7-trimethyl-1H-benzimidazol-2-one has many potential applications in various fields, including medicine, food science, and agriculture. Future research could focus on the development of new methods for 3,4,7-trimethyl-1H-benzimidazol-2-one synthesis, the identification of new health benefits, and the optimization of 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation for various conditions. Additionally, 3,4,7-trimethyl-1H-benzimidazol-2-one could be used as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Synthesemethoden

3,4,7-trimethyl-1H-benzimidazol-2-one can be synthesized by various methods, including chemical synthesis, fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4,5-trimethoxybenzaldehyde. Fermentation is the most commonly used method for 3,4,7-trimethyl-1H-benzimidazol-2-one production, which involves the use of microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata. Enzymatic synthesis involves the use of enzymes such as lumazine synthase and riboflavin synthase.

Eigenschaften

CAS-Nummer |

103901-87-7 |

|---|---|

Produktname |

3,4,7-trimethyl-1H-benzimidazol-2-one |

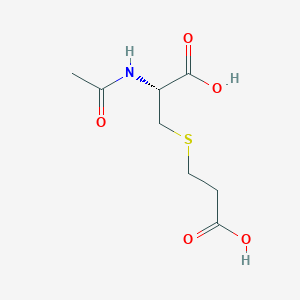

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

3,4,7-trimethyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13) |

InChI-Schlüssel |

PVCLMORNQLVLSP-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

Kanonische SMILES |

CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |

Synonyme |

2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)